molecular formula C25H19FN4O3S B2749559 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one CAS No. 2034520-27-7

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Katalognummer: B2749559
CAS-Nummer: 2034520-27-7
Molekulargewicht: 474.51
InChI-Schlüssel: ODCQGXYURWHDMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19FN4O3S and its molecular weight is 474.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a novel hybrid molecule that integrates the pharmacophores of quinazoline and oxadiazole. This structural combination has been explored for its potential biological activities, particularly in the field of anticancer and antimicrobial research. The following sections detail the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C20H19FN4O2S
  • Molecular Weight: 394.45 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the oxadiazole ring via cyclization.
  • Introduction of the quinazoline moiety through condensation reactions.
  • Final modifications to achieve the desired thiomethyl and methoxybenzyl substitutions.

Anticancer Activity

Recent studies have shown that compounds containing both quinazoline and oxadiazole moieties exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines:

Cell Line GI50 (µM) Mechanism of Action
A549 (Lung Cancer)1.16Inhibition of EGFR and BRAF V600E
MCF7 (Breast Cancer)0.65Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)26Cell cycle arrest and apoptosis induction

The compound demonstrated a GI50 value comparable to Doxorubicin, indicating potent antiproliferative effects. Mechanistic studies revealed that it enhances the levels of active caspases (caspase-3, -8, -9), indicating a strong apoptotic effect.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus1–2 µg/mLAntibacterial
Escherichia coli0.25–1 µg/mLEffective against Gram-negative bacteria

The presence of the oxadiazole ring has been linked to broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies

  • Anticancer Study : A study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of various quinazoline/oxadiazole hybrids. Among them, derivatives similar to our target compound exhibited significant inhibition against cancer cell lines with IC50 values indicating strong potential as anticancer agents .
  • Antimicrobial Research : Research conducted on oxadiazole derivatives showed promising results against resistant bacterial strains, emphasizing the potential applicability of compounds containing this scaffold in overcoming antibiotic resistance .

Eigenschaften

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S/c1-32-21-9-5-2-6-17(21)14-30-24(31)19-7-3-4-8-20(19)27-25(30)34-15-22-28-23(29-33-22)16-10-12-18(26)13-11-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCQGXYURWHDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.